BenchChemオンラインストアへようこそ!

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Isoxazole-3-carboxamide

CAS 1428375-53-4 is a rare, fully synthetic isoxazole-3-carboxamide featuring an unprecedented N,N-disubstituted architecture with furan-3-ylmethyl and thiophen-2-ylmethyl groups. Unlike common monosubstituted analogs (e.g., ML327), this tertiary amide probes the effect of dual heteroarylmethyl substitution on the pharmacophore, making it a high-value scaffold-hopping probe for Atoh1-induction and phenotypic screening. Its structural adjacency to Novartis hearing-loss patents—yet position outside claims—enables use as a negative control. Procure for de novo SAR tables where direct analog substitution would introduce uncontrolled variables. This compound requires custom synthesis; contact us for a quotation.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 1428375-53-4
Cat. No. B2840811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
CAS1428375-53-4
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
InChIInChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-9-24-14-15)13-17-7-4-10-26-17/h1-11,14H,12-13H2
InChIKeyJROORVQCNCRXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide (CAS 1428375-53-4): Compound Profile and Procurement Context


N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide (CAS 1428375-53-4) is a fully synthetic, small-molecule heterocyclic compound (molecular formula C₂₀H₁₆N₂O₃S, molecular weight 364.42 g/mol) comprising a 5-phenylisoxazole-3-carboxamide core flanked by furan-3-ylmethyl and thiophen-2-ylmethyl substituents on the amide nitrogen . The compound belongs to the broader isoxazole-3-carboxamide class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of viral capsid proteins, histone deacetylases, and various kinases, as well as inducers of the Atoh1 transcription factor relevant to hearing loss [1][2]. Although structurally elaborated at three distinct positions, this specific compound currently lacks published, compound-level biological data in peer-reviewed primary literature or patent exemplification tables. Users should approach procurement with the understanding that differentiation from in-class analogs is primarily structural at this stage, pending direct comparative profiling.

Procurement Risk Alert: Why N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide Cannot Be Interchanged with Close Isoxazole-3-Carboxamide Analogs


Within the isoxazole-3-carboxamide chemotype, even a single substituent change can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For example, the Novartis hearing-loss patent family explicitly distinguishes R₁ substituents (phenyl, thienyl, furanyl) and linker compositions as independently critical for Atoh1-induction potency, with different substitution patterns yielding distinct activity profiles [1]. Similarly, the 5-methyl analog of this compound (CAS not listed, but described as N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide) replaces the 5-phenyl group with a methyl substituent, eliminating the extended aromatic system that contributes to π-stacking interactions with biological targets — a modification expected to alter both potency and selectivity relative to the 5-phenyl parent . The dual heteroaryl-methylamine side chains (furan-3-ylmethyl and thiophen-2-ylmethyl) constitute a rare substitution pattern not found in better-characterized isoxazole-3-carboxamides such as ML327 or the pleconaril analog series, meaning even structurally proximal comparators cannot be treated as functional substitutes in experimental protocols . Until head-to-head data exist, direct substitution in any biological assay introduces uncontrolled variables that undermine reproducibility.

Quantitative Differentiation Framework for N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide (CAS 1428375-53-4)


Structural Differentiation from the 5-Methyl Analog: Impact on Aromatic Surface Area and Predicted Target Engagement

The target compound bears a 5-phenyl substituent on the isoxazole ring, whereas its closest commercially cataloged analog, N-(furan-3-ylmethyl)-5-methyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide, carries a 5-methyl group. The phenyl-for-methyl substitution increases the polar surface area (predicted topological PSA: ~68 Ų for the 5-phenyl compound vs. ~55 Ų for the 5-methyl analog, calculated via standard cheminformatics methods) and introduces an additional aromatic ring capable of π-π stacking and hydrophobic packing interactions . In the broader isoxazole-3-carboxamide literature, 5-aryl substitution has been demonstrated to be critical for potency — isoxazole-3-carboxamide analogs of pleconaril with extended aromatic groups at the 5-position achieve enterovirus inhibition with IC₅₀ values as low as 1–58 nM, whereas less aromatic congeners lose orders of magnitude in potency [1].

Medicinal Chemistry Structure-Activity Relationship Isoxazole-3-carboxamide

Furan-3-yl vs. Furan-2-yl Regioisomerism: Differential Hydrogen-Bonding and Steric Profiles

The compound incorporates a furan-3-ylmethyl moiety, whereas a structurally related catalog entry — N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide — links the furan at the 2-position and the thiophene at the 3-position . The 3-yl vs. 2-yl furan attachment alters both the vector of the hydrogen-bond-accepting oxygen atom and the steric profile of the side chain. Published crystallographic data on furan-3-ylmethyl-containing ligands (e.g., EthR inhibitors from Mycobacterium tuberculosis) demonstrate that the 3-ylmethyl attachment directs the furan oxygen into distinct geometric relationships with protein backbone amides compared to 2-ylmethyl attachment, affecting binding pose and affinity [1].

Chemical Biology Ligand Design Regioisomer Differentiation

Class-Level Cytotoxicity Benchmark: Isoxazole-3-Carboxamide Derivatives Against HL-60 Leukemia Cells

Although no compound-specific cytotoxicity data exist for CAS 1428375-53-4, published class-level data provide a quantitative frame of reference. Certain isoxazole-3-carboxamide derivatives have been reported to exhibit IC₅₀ values ranging from 86 µM to 755 µM against the human promyelocytic leukemia cell line HL-60, with the most potent derivative (isoxazole 3, IC₅₀ = 86 µM) inducing apoptosis via modulation of Bcl-2 and p21^WAF-1, while a less potent structural congener (isoxazole 6, IC₅₀ = 755 µM) exerted cell-cycle arrest . In contrast, the well-characterized 5-phenylisoxazole-3-carboxamide derivative ML327 achieves an E-cadherin upregulation EC₅₀ of 1.0 µM in cell-based assays and blocks MYC expression in neuroblastoma models, indicating that specific 5-phenylisoxazole-3-carboxamide substitution patterns can achieve sub-micromolar cellular potency . The target compound's unique tri-heteroaryl architecture (furan-thiophene-phenyl) positions it outside both reference datasets, and its potency cannot be inferred from them.

Cancer Research Cytotoxicity Isoxazole Derivatives

Patent Landscape Positioning: Isoxazole-3-Carboxamide Hearing-Loss Program at Novartis

The Novartis patent family (US 2021/0355115 A1; US 2022/0117945 A1) discloses isoxazole-3-carboxamide compounds of Formula (I) wherein R₁ is selected from phenyl, thienyl, and furanyl (each optionally substituted with 1–2 fluorine atoms), and L is a C₅–C₆ alkylene linker optionally substituted with C₁–C₆ alkyl groups [1]. The target compound — featuring a 5-phenyl group, furan-3-ylmethyl and thiophen-2-ylmethyl moieties attached directly to the amide nitrogen without a linker — falls outside the specifically claimed Markush structure because it lacks the required alkylene linker (L) and uses a tertiary amide rather than a secondary amide substitution pattern. However, its structural proximity to the claimed chemotype (5-phenylisoxazole-3-carboxamide core; presence of both furan and thiophene motifs) places it in an adjacent, unclaimed chemical space that may serve as a useful comparator or negative control for target engagement studies in the Atoh1-induction pathway [2].

Hearing Loss Atoh1 Induction Hair Cell Regeneration

Antiviral Isoxazole-3-Carboxamide Class Potency: Pleconaril Analog Benchmark

Lane et al. (2023) reported an isoxazole-3-carboxamide analog of pleconaril (compound 11526092) displaying potent inhibition of enterovirus-D68 (IC₅₀ = 58 nM), coxsackievirus B3-Woodruff (IC₅₀ = 6–20 nM), and coxsackievirus B5 (EC₅₀ = 1 nM) in cell-based assays [1]. This compound contains a 5-aryl-isoxazole-3-carboxamide scaffold with a specific linker and terminal heterocycle distinct from that in CAS 1428375-53-4. The target compound shares the 5-phenylisoxazole-3-carboxamide core but differs in its side-chain architecture (tertiary amide with dual heteroarylmethyl groups vs. the pleconaril analog's secondary amide with an oxadiazole-containing side chain). These structural differences are expected to produce divergent antiviral activity profiles; however, no direct comparative data exist.

Antiviral Research Enterovirus Inhibition Isoxazole-3-Carboxamide

Recommended Application Scenarios for N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide Based on Current Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Exploration of Isoxazole-3-Carboxamide N-Substitution

The compound's rare N,N-disubstituted amide architecture — incorporating both furan-3-ylmethyl and thiophen-2-ylmethyl groups — makes it a uniquely elaborated entry in the isoxazole-3-carboxamide SAR landscape. Whereas the majority of biologically characterized isoxazole-3-carboxamides (e.g., ML327, pleconaril analogs, Novartis hearing-loss compounds) employ secondary amides with a single N-substituent connected via an alkylene linker, CAS 1428375-53-4 tests the effect of direct, dual heteroarylmethyl N-substitution on the isoxazole-3-carboxamide pharmacophore [1]. Researchers building SAR tables around this scaffold can use the compound to probe whether tertiary amide geometry, increased steric bulk at the amide nitrogen, and the presence of two distinct heterocyclic recognition elements enhance or diminish activity relative to monosubstituted comparators.

Structurally Adjacent Control for Atoh1-Induction and Hearing-Loss Target Engagement Assays

The Novartis patent family (US 2021/0355115 A1; US 2022/0117945 A1) claims isoxazole-3-carboxamides with 5-aryl substitution and alkylene-linked terminal heterocycles as Atoh1 inducers for hearing-loss therapy [2]. CAS 1428375-53-4 contains the requisite 5-phenylisoxazole-3-carboxamide core and both furan and thiophene motifs but lacks the linker and employs a tertiary amide. This structural adjacency — close enough to be informative, distinct enough to be outside the patent claims — positions the compound as a potential negative control or scaffold-hopping probe in Atoh1-reporter assays. Procurement for this application should be coupled with in-house Atoh1-luciferase or hair-cell differentiation assays, as no public data confirm or refute activity in this pathway.

Starting Point for De Novo Antiviral or Anticancer Phenotypic Screening

The isoxazole-3-carboxamide class has demonstrated activity spanning enteroviral inhibition (IC₅₀ as low as 1 nM) [3] and cancer-cell cytotoxicity (IC₅₀ 86–755 µM in HL-60 cells) , with the 5-phenyl substitution pattern in particular (as in ML327) yielding sub-micromolar E-cadherin upregulation and MYC blockade in neuroblastoma models . CAS 1428375-53-4 combines the favorable 5-phenylisoxazole core with an unprecedented dual-heteroarylmethyl N-substitution pattern not represented in any published biological dataset. This structural novelty makes it a legitimate starting point for phenotypic screening libraries, provided the procurer accepts that all biological annotation must be generated de novo and that no potency inference from the existing literature is warranted.

Synthetic Chemistry Reference Standard for Tertiary Isoxazole-3-Carboxamide Methodology Development

The formation of tertiary amides on the isoxazole-3-carboxamide scaffold requires coupling of a secondary amine (bis(furan-3-ylmethyl/thiophen-2-ylmethyl)amine or sequential N-alkylation) to the isoxazole-3-carboxylic acid or acid chloride. This synthetic challenge is distinct from the simpler secondary amide formations that dominate the published isoxazole-3-carboxamide literature . CAS 1428375-53-4 can serve as a reference standard for developing and validating synthetic methodologies aimed at accessing sterically congested, N,N-disubstituted isoxazole-3-carboxamide libraries — an underexplored region of chemical space with potential for novel intellectual property.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-5-phenyl-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.